molecular formula C15H31NO B14615706 N,N-DI(Isobutyl)heptanamide CAS No. 57303-37-4

N,N-DI(Isobutyl)heptanamide

Cat. No.: B14615706
CAS No.: 57303-37-4
M. Wt: 241.41 g/mol
InChI Key: UTUYHQHHRVKQDW-UHFFFAOYSA-N
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Description

N,N-DI(Isobutyl)heptanamide is an organic compound belonging to the class of amides. Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of two isobutyl groups attached to the nitrogen atom of the heptanamide structure. It is a fatty amide, which means it is derived from a fatty acid and an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DI(Isobutyl)heptanamide typically involves the reaction of heptanoic acid with isobutylamine. The reaction is facilitated by the use of coupling agents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane. The reaction is stirred overnight at 50°C to yield the desired amide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of acyl chlorides or anhydrides as intermediates. The reaction of heptanoyl chloride with isobutylamine in the presence of a base such as triethylamine can efficiently produce the amide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-DI(Isobutyl)heptanamide can undergo various chemical reactions, including:

    Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amide can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a suitable solvent.

Major Products Formed

    Hydrolysis: Heptanoic acid and isobutylamine.

    Reduction: N,N-DI(Isobutyl)heptanamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-DI(Isobutyl)heptanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-DI(Isobutyl)heptanamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. One example is its potential to inhibit limonene-1,2-epoxide hydrolase, an enzyme involved in the metabolism of limonene . This inhibition can lead to the accumulation of limonene-1,2-epoxide, which may have various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DI(Isobutyl)heptanamide is unique due to its branched isobutyl groups, which can influence its physical and chemical properties. The presence of these bulky groups can affect the compound’s solubility, melting point, and reactivity compared to simpler amides like N,N-Dimethylethanamide or linear amides like butanamide.

Properties

CAS No.

57303-37-4

Molecular Formula

C15H31NO

Molecular Weight

241.41 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)heptanamide

InChI

InChI=1S/C15H31NO/c1-6-7-8-9-10-15(17)16(11-13(2)3)12-14(4)5/h13-14H,6-12H2,1-5H3

InChI Key

UTUYHQHHRVKQDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(CC(C)C)CC(C)C

Origin of Product

United States

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